molecular formula C24H25N5O3 B2434159 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide CAS No. 1358053-43-6

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2434159
CAS No.: 1358053-43-6
M. Wt: 431.496
InChI Key: GSKYDWZWGJPDFF-UHFFFAOYSA-N
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Description

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide is an organic compound that belongs to the pyrazolopyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Approach

    • Reactants: : Benzyl bromide, ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate, and p-toluidine.

    • Conditions: : Solvent such as ethanol; base like potassium carbonate.

    • Process: : Combine reactants under reflux conditions, followed by purification using column chromatography.

  • Second Approach

    • Reactants: : 3-methyl-4-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid, benzyl bromide, and N-(p-tolyl)acetamide.

    • Conditions: : Solvent such as dimethylformamide; catalyst such as triethylamine.

    • Process: : Stirring at room temperature followed by crystallization.

Industrial Production Methods

For large-scale production, flow chemistry techniques are employed. Utilizing continuous flow reactors ensures consistent quality and higher yield. Solvent recycling and in-line purification systems enhance the environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Potassium permanganate.

    • Products: Oxidized derivatives with additional functional groups like carboxylic acids.

  • Reduction

    • Reagents: Sodium borohydride.

    • Products: Reduced derivatives, often altering the compound's bioactivity.

  • Substitution

    • Reagents: Halogenating agents like bromine.

    • Products: Brominated derivatives enhancing reactivity or bioactivity.

Major Products

Depending on the reaction conditions and reagents, major products can include various substituted pyrazolopyrimidinones with altered physicochemical properties.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a catalyst in organic reactions due to its stable structure.

  • Material Science: : Used in the synthesis of advanced polymers and materials.

Biology

  • Enzyme Inhibition: : Functions as an inhibitor in enzyme-linked assays, aiding in the study of enzyme mechanisms.

  • Signal Transduction: : Investigates cellular signaling pathways.

Medicine

  • Pharmaceutical Research: : Explored as a lead compound in drug discovery, especially for its potential antiviral and anticancer properties.

Industry

  • Agriculture: : Develops novel pesticides and herbicides.

  • Cosmetics: : Adds functional ingredients in cosmetic formulations.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition, binding to active sites, and blocking substrate access. It affects molecular targets such as kinases and proteases, disrupting normal cellular processes and leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-6-benzyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine: .

  • 3-methyl-1-ethyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine: .

  • N-(p-tolyl)-3-methyl-4-oxo-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine-5-carboxamide: .

Uniqueness

What sets 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide apart is its enhanced stability and higher bioavailability, making it more effective in various applications compared to similar compounds.

This comprehensive profile highlights the multifaceted nature of this compound, from its synthetic strategies to its broad research and industrial applications.

Properties

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-4-29-22-21(17(3)26-29)27(15-20(30)25-19-12-10-16(2)11-13-19)24(32)28(23(22)31)14-18-8-6-5-7-9-18/h5-13H,4,14-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKYDWZWGJPDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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